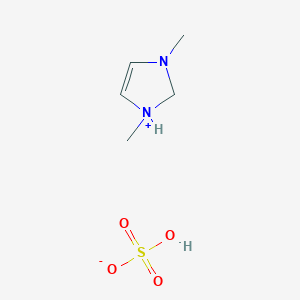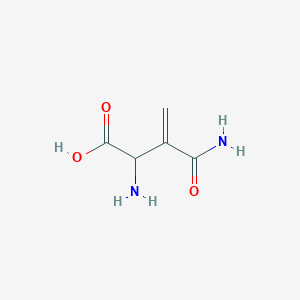
3-Butenoic acid, 2-amino-3-(aminocarbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butenoic acid, 2-amino-3-(aminocarbonyl)- is a compound with significant interest in various scientific fields. It is known for its unique structure, which includes both amino and carboxyl functional groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Butenoic acid, 2-amino-3-(aminocarbonyl)- can be synthesized through radical polymerization. One common method involves the use of 3-aminocarbonyl-3-butenoic acid methyl ester as a comonomer. The polymerization is typically carried out in a mixed solvent of dimethyl sulfoxide and deionized water under controlled conditions . The reaction conditions, such as temperature and monomer feed ratios, are crucial for achieving high molecular weight and desired properties of the resultant polymer .
Industrial Production Methods
In industrial settings, the production of 3-Butenoic acid, 2-amino-3-(aminocarbonyl)- often involves suspension polymerization in an aqueous medium. This method allows for better control over the molecular weight and stabilization of the polymer . The use of specific comonomers, such as 3-aminocarbonyl-3-butenoic acid methyl ester, enhances the reactivity and performance of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Butenoic acid, 2-amino-3-(aminocarbonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different carboxylic acids, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Applications De Recherche Scientifique
3-Butenoic acid, 2-amino-3-(aminocarbonyl)- has numerous applications in scientific research:
Mécanisme D'action
The mechanism by which 3-Butenoic acid, 2-amino-3-(aminocarbonyl)- exerts its effects involves its functional groups. The amino and carboxyl groups can participate in various chemical reactions, leading to the formation of stable structures. For example, in the stabilization of polyacrylonitrile copolymers, the compound initiates ionic cyclization, which enhances the material’s properties . The molecular targets and pathways involved in its biological activities are still under investigation, but its ability to inhibit tumor growth suggests interactions with specific cellular pathways.
Comparaison Avec Des Composés Similaires
3-Butenoic acid, 2-amino-3-(aminocarbonyl)- can be compared with other similar compounds, such as:
Crotonic acid (trans-2-butenoic acid): Similar in structure but lacks the amino group.
Isocrotonic acid (cis-2-butenoic acid): Another isomer with different spatial arrangement.
3-Butenoic acid: Lacks the amino and aminocarbonyl groups, making it less reactive in certain applications.
These comparisons highlight the uniqueness of 3-Butenoic acid, 2-amino-3-(aminocarbonyl)-, particularly its dual functional groups, which contribute to its versatility and wide range of applications.
Propriétés
Numéro CAS |
94859-90-2 |
|---|---|
Formule moléculaire |
C5H8N2O3 |
Poids moléculaire |
144.13 g/mol |
Nom IUPAC |
2-amino-3-carbamoylbut-3-enoic acid |
InChI |
InChI=1S/C5H8N2O3/c1-2(4(7)8)3(6)5(9)10/h3H,1,6H2,(H2,7,8)(H,9,10) |
Clé InChI |
GFQKEKUFTSJNBA-UHFFFAOYSA-N |
SMILES canonique |
C=C(C(C(=O)O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)ethyl]piperidine-1-carbothioamide](/img/structure/B14337688.png)
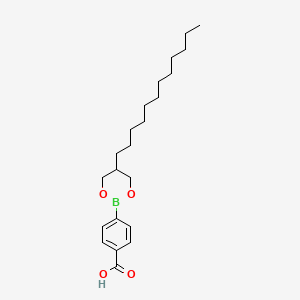


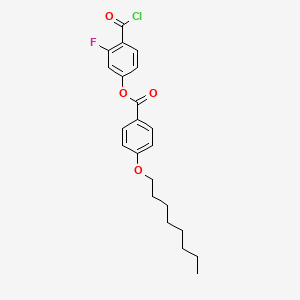

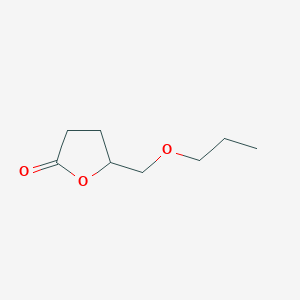
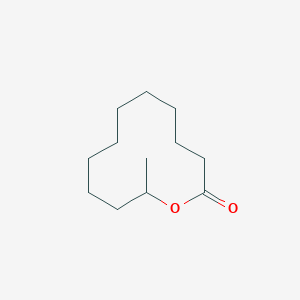

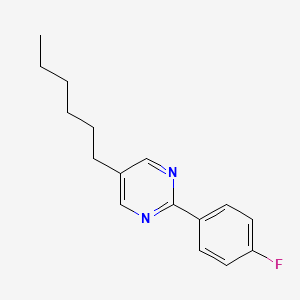
![Methyl 1-[2-methyl-3-(methylsulfanyl)propanoyl]-2-pyrrolidinecarboxylate](/img/structure/B14337746.png)
![2-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14337754.png)
